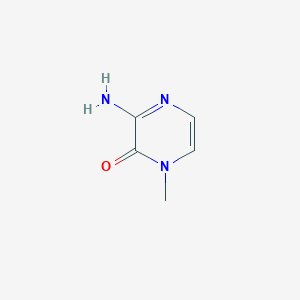

3-Amino-1-methyl-1,2-dihydropyrazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXKDYLIMQTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 1,2 Dihydropyrazin 2 One Core

Mechanistic Pathways in Dihydropyrazinone Ring Formation

The synthesis of the 1,2-dihydropyrazin-2-one scaffold is a cornerstone of medicinal chemistry, providing access to a wide array of biologically active molecules. The formation of this heterocyclic core can be achieved through various synthetic strategies, each involving distinct mechanistic pathways and intermediate species.

The construction of the dihydropyrazinone ring typically involves the intramolecular cyclization of an acyclic precursor. A common and effective strategy is the acid-catalyzed cyclization of a δ-amino α,β-unsaturated ketone. nih.gov This process is a key step in forming the six-membered nitrogen heterocycle. The general mechanism is believed to proceed through the generation of a reactive cationic intermediate that facilitates ring closure. nih.govbeilstein-journals.org

One plausible pathway begins with the protonation of the carbonyl oxygen of the linear precursor by a Brønsted or Lewis acid, which activates the molecule for cyclization. organic-chemistry.org The intramolecular attack of the terminal amino group onto the activated carbonyl or a conjugated carbon atom leads to the formation of a cyclic intermediate. For instance, in a related synthesis of dihydropyridines, the hydrolysis of a reagent like SiCl₄ can gradually generate HCl, which acts as the true catalyst for the cycloisomerization. nih.gov This controlled release of acid is crucial to promote the desired ring formation while suppressing potential side reactions. nih.gov Subsequent dehydration of the cyclic hemiaminal intermediate yields the final 1,2-dihydropyrazin-2-one ring. Other proposed mechanisms involve the formation of reactive iminium salt intermediates which then undergo cyclization. encyclopedia.pub

Table 1: Key Intermediates in Proposed Dihydropyrazinone Cyclization Pathways

| Intermediate Species | Role in Mechanism | Reference |

|---|---|---|

| Oxocarbenium Ion | Generated by acid catalysis, activates the precursor for nucleophilic attack by the amine. | nih.govbeilstein-journals.org |

| Iminium Salt | Formed from a precursor hemiaminal, acts as a potent electrophile for intramolecular cyclization. | encyclopedia.pub |

While catalytic hydrogenation is a powerful tool in organic synthesis, often employed for the removal of protecting groups, it can also lead to undesirable side reactions in the synthesis of substituted dihydropyrazinones. rsc.org One of the most significant side reactions is deamination, the loss of an amino group. rsc.org

Specifically, in the synthesis of pyrazinone derivatives where an aminoalkyl group is protected with a benzyloxycarbonyl (Z) group, catalytic hydrogenation intended to remove the Z group can cause instantaneous and selective deamination. rsc.org This is particularly problematic when the aminomethyl group is directly attached to the pyrazinone ring. rsc.org This unwanted reaction pathway reduces the yield of the desired 3-amino-substituted product and complicates purification. The propensity for this side reaction underscores the need for careful selection of protecting groups and hydrogenation conditions when an amino functionality is present on the pyrazinone core. Other potential side reactions in related heterocyclic syntheses include the formation of diketopiperazines, especially during the early stages of synthesis when proline is a precursor. peptide.com

Tautomerism and Isomerization Processes in Dihydropyrazinone Systems

The 1,2-dihydropyrazin-2-one ring system can exhibit tautomerism, an equilibrium between two or more interconverting constitutional isomers. libretexts.org This phenomenon significantly influences the compound's chemical properties and reactivity.

The 3-Amino-1-methyl-1,2-dihydropyrazin-2-one core can exist in a tautomeric equilibrium between the lactam (keto) form and the aromatic hydroxypyrazine (enol) form. libretexts.orgmasterorganicchemistry.com Under most conditions, the keto tautomer is thermodynamically favored due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org

However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, aromaticity, and solvent polarity. masterorganicchemistry.comnih.gov Theoretical studies using methods like Density Functional Theory (DFT) can predict the relative stabilities of the tautomers, while empirical methods such as ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy can determine the equilibrium ratio in solution. nih.govnih.gov In polar aprotic solvents like DMSO, the keto form is often favored, whereas non-polar solvents like chloroform (B151607) can shift the equilibrium toward the enol form. nih.gov This shift is attributed to the solvent's ability to form hydrogen bonds and stabilize one tautomer over the other. youtube.com The presence of intramolecular hydrogen bonding can also significantly stabilize the enol form. masterorganicchemistry.comyoutube.com

Table 2: Hypothetical Solvent-Dependent Keto-Enol Equilibrium for this compound

| Solvent | Polarity | Predominant Tautomer | Hypothetical Keto:Enol Ratio | Rationale |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | 95:5 | Polar aprotic solvents tend to favor the more polar keto form. nih.gov |

| Chloroform (CDCl₃) | Non-Polar | Enol | 40:60 | Non-polar solvents can favor the less polar enol form, especially if intramolecular H-bonding is possible. nih.gov |

The electronic structure of the dihydropyrazinone ring imparts it with "latent enamine functionality." masterorganicchemistry.com In the enol tautomer, the C=C double bond is conjugated with a nitrogen atom, making the carbon atom beta to the nitrogen nucleophilic. This character allows the ring to react with electrophiles at that position. masterorganicchemistry.com

Intermolecular hydrogen transfer is another important process, particularly under photochemical conditions. The carbonyl group of the dihydropyrazinone, when in an n-π* excited state, can abstract a hydrogen atom from a suitable donor molecule (like an alcohol) in the surrounding medium. youtube.com This process generates two radical species, a ketyl radical from the pyrazinone and a radical from the hydrogen donor. youtube.com These radicals can then undergo further reactions, such as coupling. This reactivity highlights a pathway for the dihydropyrazinone to participate in redox processes initiated by light. youtube.com

Reactivity Profiles: Nucleophilic and Electrophilic Transformations of the Dihydropyrazinone Ring

The dihydropyrazinone core is a versatile scaffold that can undergo both nucleophilic and electrophilic transformations, allowing for extensive functionalization.

The reactivity of the ring towards nucleophiles is particularly evident at the carbon atoms adjacent to the ring nitrogens. For example, 3,5-dihalo-2(1H)-pyrazinones are valuable building blocks where the halogen at the C-3 position, part of an imidoyl chloride moiety, can be selectively displaced by various nucleophiles through an addition/elimination mechanism. rsc.org Mechanistic studies on related pyrazolium (B1228807) systems support a pathway initiated by the addition of a nucleophile (e.g., hydroxide (B78521) ion) to the C-3 position, forming a tetrahedral intermediate which then proceeds to products. researchgate.net This inherent reactivity allows for the introduction of substituents, such as the amino group in this compound, by reacting a precursor like a 3-halo-dihydropyrazinone with an appropriate nitrogen nucleophile.

Conversely, the ring can also react with electrophiles. As discussed under latent enamine functionality (3.2.2), the carbon atoms of the ring (e.g., C-5 or C-6) can be nucleophilic, especially in the enol tautomer, making them susceptible to attack by electrophiles. Additionally, the nitrogen atoms in the ring possess lone pairs of electrons and can be protonated or alkylated by strong electrophiles. The specific site of electrophilic attack would be governed by the reaction conditions and the electronic nature of the substituents already present on the ring.

Stereochemical Aspects of Dihydropyrazinone Synthesis and Reactions

The stereochemistry of the 1,2-dihydropyrazin-2-one core is a critical aspect that influences the biological activity and pharmacological properties of its derivatives. The creation and control of stereocenters in these heterocyclic systems are of significant interest in medicinal chemistry and organic synthesis. Research in this area focuses on the development of stereoselective synthetic methods and the investigation of the stereochemical outcomes of reactions involving the dihydropyrazinone scaffold. These efforts aim to provide access to enantiomerically pure compounds, which is essential for studying their specific interactions with biological targets.

The synthesis of chiral, non-racemic 1,2-dihydropyrazin-2-one derivatives can be achieved through various stereoselective strategies. These methods include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of enantiopure starting materials from the chiral pool. The choice of strategy often depends on the desired substitution pattern and the specific stereoisomer required.

One notable approach involves the asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of pyrazinones. A palladium-catalyzed asymmetric hydrogenation has been developed to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This method provides a direct route to enantioenriched piperazin-2-ones, which are the saturated analogs of dihydropyrazinones.

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, the asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones has been achieved using a chiral auxiliary derived from either (R)- or (S)-α-methylbenzylamine. rsc.org In this synthesis, the cyclization of diastereomerically pure aminonitriles, prepared from an o-iodobenzaldehyde, the chiral amine, and sodium cyanide, leads to the formation of diastereomerically pure pyrazinones. rsc.org This demonstrates that the configuration of the nitrile-bearing carbon dictates the configuration of the resulting atropisomeric axis. rsc.org The steric hindrance of substituents on the aryl ring also plays a role in the selectivity of this transformation. rsc.org

The following table summarizes the diastereoselective synthesis of atropisomeric pyrazinones using a chiral auxiliary approach.

| Entry | Chiral Auxiliary | Diastereomeric Purity of Precursor | Diastereomeric Purity of Product |

| 1 | (S)-α-methylbenzylamine | (S,S)-aminonitrile | (aS,S)-pyrazinone |

| 2 | (R)-α-methylbenzylamine | (R,R)-aminonitrile | (aR,R)-pyrazinone |

Data derived from studies on the asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones. rsc.org

Furthermore, the principles of stereoselective synthesis have been extensively applied to structurally related nitrogen-containing heterocycles, providing insights that can be extrapolated to the 1,2-dihydropyrazin-2-one core. For example, modular organocatalytic sequences have been developed for the synthesis of chiral 1,2-dihydropyridines, achieving high enantiomeric excess. nih.gov These methods often involve key steps such as proline-catalyzed Mannich reactions to establish the initial stereocenter with a high degree of asymmetry. nih.gov

Reactions involving the 1,2-dihydropyrazin-2-one core can also be designed to proceed with high stereoselectivity. The inherent chirality of a substituted dihydropyrazinone can direct the approach of reagents, leading to the diastereoselective formation of new stereocenters. The stereochemical outcome of such reactions is often influenced by steric and electronic factors of both the substrate and the incoming reagent.

The table below provides examples of enantiomeric excess achieved in the asymmetric hydrogenation of various pyrazin-2-ol substrates to yield chiral piperazin-2-ones.

| Substrate (5,6-disubstituted pyrazin-2-ol) | Enantiomeric Excess (ee %) |

| 5,6-diphenyl | 88 |

| 5-(4-methoxyphenyl)-6-phenyl | 90 |

| 5-(4-fluorophenyl)-6-phenyl | 87 |

| 5-(4-chlorophenyl)-6-phenyl | 86 |

| 5-(4-bromophenyl)-6-phenyl | 84 |

| 5-(3-methoxyphenyl)-6-phenyl | 89 |

| 5-(2-methoxyphenyl)-6-phenyl | 85 |

| 5,6-di(p-tolyl) | 88 |

| 5,6-di(m-tolyl) | 87 |

| 5,6-di(o-tolyl) | 86 |

Data from palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols. dicp.ac.cn

Spectroscopic Characterization and Structural Elucidation of 3 Amino 1 Methyl 1,2 Dihydropyrazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural assessment of 3-Amino-1-methyl-1,2-dihydropyrazin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, this compound, characteristic signals would be expected for the methyl group, the amino group, and the protons on the dihydropyrazinone ring. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring functional groups. Spin-spin coupling between adjacent non-equivalent protons can provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon of the pyrazinone ring is expected to appear at a significantly downfield chemical shift due to its deshielded nature. The carbons of the methyl group and the aromatic ring will also have characteristic chemical shifts.

Below are hypothetical but representative ¹H and ¹³C NMR data for this compound, typically recorded in a solvent like DMSO-d₆.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | H-5 |

| 6.80 | d | 1H | H-6 |

| 5.50 | s (broad) | 2H | -NH₂ |

| 3.40 | s | 3H | -CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O (C-2) |

| 148.5 | C-3 |

| 130.2 | C-5 |

| 115.8 | C-6 |

| 35.1 | -CH₃ |

Application of Advanced 2D NMR Techniques (e.g., COSY, TOCSY) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. This is particularly useful for assigning protons in substituted ring systems or aliphatic chains attached to the core structure.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation beyond directly coupled protons to include all protons within a spin system. libretexts.orgyoutube.com This is highly effective for identifying all the protons belonging to a particular structural fragment, such as a sugar moiety or an amino acid side chain, in more elaborate derivatives. libretexts.orgyoutube.com For example, if a derivative contains a side chain, a TOCSY experiment can help to identify all the protons of that chain from a single cross-peak.

NMR-based Protocols for Enantiomeric Purity Determination via Chiral Derivatization

Many derivatives of this compound may be chiral. Determining the enantiomeric purity is crucial in many applications. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a reliable method for this analysis.

The process involves reacting the chiral analyte with a chiral, enantiomerically pure derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, importantly, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be accurately determined.

Common chiral derivatizing agents for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, or other agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov The choice of CDA depends on the specific functional groups present in the analyte and the desired resolution in the NMR spectrum. nih.govrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Characterization

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, typically protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

The resulting mass spectrum provides the molecular weight of the compound. For this compound (C₅H₇N₃O), the expected monoisotopic mass is approximately 125.06 Da. The ESI-MS spectrum would show a prominent peak at m/z 126.06 corresponding to the [M+H]⁺ ion. The presence of adduct ions can provide further confirmation of the molecular weight.

Hypothetical ESI-MS Data for this compound

| m/z | Ion |

| 126.06 | [M+H]⁺ |

| 148.04 | [M+Na]⁺ |

| 164.02 | [M+K]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of a molecule.

By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the correct formula can be identified. For example, an HRMS measurement of the [M+H]⁺ ion of this compound would yield a value very close to the calculated exact mass of 126.0662 for C₅H₈N₃O⁺. This level of precision is invaluable for confirming the identity of new compounds and for distinguishing between isomers.

Identification of Reaction By-products and Degradation Products using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the identification and characterization of by-products from chemical syntheses and products formed during degradation studies. nih.govnih.gov This method combines the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS). google.com

In the context of analyzing this compound, the LC component would first separate the parent compound from any impurities, unreacted starting materials, or degradation products within a sample mixture. A C18 column is commonly employed for the separation of such polar compounds. nih.gov Following separation, the eluted molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

The first stage of mass spectrometry (MS1) isolates the molecular ion (or a protonated/adducted form) of a specific compound based on its mass-to-charge ratio (m/z). This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The second stage of mass spectrometry (MS2) analyzes these fragment ions, generating a fragmentation pattern that acts as a structural fingerprint for the molecule. researchgate.net By comparing the fragmentation patterns of unknown peaks in the chromatogram to that of the parent compound and by interpreting the mass shifts, the structures of by-products and degradation products can be elucidated. nih.gov

For instance, degradation of this compound under hydrolytic or oxidative stress could lead to various products. The table below illustrates hypothetical degradation products and the corresponding mass spectrometric data that would be used for their identification.

Table 1: Hypothetical LC-MS/MS Data for Degradation Products of this compound

| Potential Product | Chemical Formula | Proposed Degradation Pathway | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |

|---|---|---|---|---|

| 3-Amino-1-methyl-pyrazine-2,5-dione | C₅H₅N₃O₂ | Oxidation | 156.04 | Loss of CO, loss of CH₃ |

| 1-Methyl-1,2-dihydropyrazine-2,3-dione | C₅H₆N₂O₂ | Hydrolysis of amino group | 141.04 | Loss of CO, loss of HNCO |

| (Methylamino)acetic acid | C₃H₇NO₂ | Ring opening and hydrolysis | 90.05 | Loss of H₂O, loss of CO₂ |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques used to probe the structural features and electronic properties of molecules. nih.gov Infrared (IR) spectroscopy investigates the vibrations of molecular bonds, providing information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions, offering insights into conjugated systems and chromophores. mu-varna.bgresearchgate.net

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The pyrazinone ring structure, along with its amino and methyl substituents, gives rise to a unique vibrational fingerprint. researchgate.net Key vibrational modes can be predicted by comparison with similar heterocyclic structures like pyrazoles and other pyrazine (B50134) derivatives. researchgate.netnih.gov

N-H Vibrations: The primary amine group (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the lactam within the dihydropyrazinone ring is a strong IR absorber and is anticipated to produce an intense band in the range of 1650-1700 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the double bonds within the pyrazinone ring are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.net

C-H Vibrations: Stretching vibrations from the methyl group and the ring C-H bond would be observed around 2850-3100 cm⁻¹. Bending vibrations for the methyl group would appear near 1450 cm⁻¹ and 1375 cm⁻¹.

Ring Vibrations: The pyrazinone ring itself has characteristic breathing and deformation modes, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Methyl (-CH₃), Ring C-H | 2850 - 3100 | Medium-Weak |

| C=O Stretch | Lactam (Amide) | 1650 - 1700 | Strong |

| N-H Bend | Amine (-NH₂) | 1600 - 1650 | Medium |

| C=C / C=N Stretch | Pyrazinone Ring | 1500 - 1650 | Medium-Variable |

Electronic (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophore, which comprises the conjugated dihydropyrazinone system. The presence of the carbonyl group, the double bond, and the amino group with its lone pair of electrons allows for π → π* and n → π* transitions. These transitions typically result in strong absorption bands in the ultraviolet region (200-400 nm). The exact position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be calculated. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, data for the closely related compound, 3-Amino-1-methylpyrazin-1-ium chloride , provides a valuable illustration of the detailed structural information that can be obtained. nih.gov In this related structure, the C—N(H₂) bond distance is reported as 1.348 (3) Å, which is relatively short and suggests significant double bond character due to resonance of the amine's lone pair with the ring's π system. nih.gov The crystal structure is stabilized by intermolecular N—H···Cl hydrogen bonds, which form one-dimensional chains. nih.gov This type of detailed analysis is crucial for understanding the molecule's conformation and packing in the solid state.

Table 3: Crystallographic Data for 3-Amino-1-methylpyrazin-1-ium chloride nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈N₃⁺·Cl⁻ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 11.3164 (3) |

| b (Å) | 9.5029 (5) |

| c (Å) | 12.3877 (5) |

| Volume (ų) | 1332.16 (10) |

| Temperature (K) | 150 |

Theoretical and Computational Studies on 3 Amino 1 Methyl 1,2 Dihydropyrazin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3-Amino-1-methyl-1,2-dihydropyrazin-2-one, DFT calculations would be used to find the geometry that corresponds to the lowest energy state. This involves calculating bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For similar heterocyclic compounds, DFT has been successfully used to correlate electronic properties with observed chemical behavior. scielo.org.mxnih.gov

DFT calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. biorxiv.orgnih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with an experimental one, chemists can assign specific absorption bands to particular functional groups and vibrational modes within the this compound structure. nanoient.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govnanoient.org These theoretical values serve as a valuable reference for interpreting experimental NMR data, helping to confirm the molecular structure.

A comparative table of predicted versus experimental spectroscopic data would typically be generated in such a study.

Table 1: Example Structure for a Spectroscopic Data Table (Illustrative)

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | Value | Value |

| C=O Stretch | Value | Value |

| C-N Stretch | Value | Value |

| NMR Chemical Shifts (ppm) | ||

| ¹H (N-H) | Value | Value |

| ¹³C (C=O) | Value | Value |

| ¹³C (C-N) | Value | Value |

Note: This table is for illustrative purposes only. Specific data for this compound is not available.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of negative potential (rich in electrons) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. nih.gov For this compound, an MEP map would identify the likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov

Molecular Modeling and Conformational Analysis of Dihydropyrazinones and Their Complexes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like this compound, multiple conformations may exist, each with a different energy level. utdallas.edu

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that connect them. nih.govmdpi.com This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For dihydropyrazinone systems and their complexes (e.g., with metal ions or receptor proteins), this analysis can reveal the preferred binding conformations and interaction modes. nih.govnih.gov

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to:

Identify all intermediates and transition states. researchgate.net

Calculate the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate. nih.gov

This information provides a detailed, atomistic understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions. rsc.org

Prediction of Collision Cross Section (CCS) Values for Mass Spectrometry

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. nih.gov A key parameter obtained from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov

Computational methods can predict the CCS values for different ions of a molecule, such as the protonated form [M+H]⁺ of this compound. The workflow typically involves:

Generating a wide range of possible 3D conformers for the ion.

Optimizing the geometry of these conformers using DFT.

Calculating the theoretical CCS for each conformer.

Averaging the CCS values based on the predicted relative stability (Boltzmann weighting) of the conformers.

Predicted CCS values can be stored in databases and used to help identify unknown compounds in complex mixtures by matching experimental CCS values with theoretical ones, providing an additional layer of confirmation beyond mass-to-charge ratio. mdpi.commdpi.com

Table 2: Compounds Mentioned

| Compound Name |

|---|

Advanced Derivatization and Scaffold Functionalization Strategies

Introduction of Diverse Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forging carbon-carbon bonds. While direct application on 3-amino-1-methyl-1,2-dihydropyrazin-2-one is not extensively documented in readily available literature, the principles can be applied to halogenated derivatives of the dihydropyrazinone core. The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.netnih.gov

The general strategy involves the synthesis of a halogenated dihydropyrazinone precursor, which can then be coupled with various boronic acids or esters to introduce aryl, heteroaryl, alkyl, or alkenyl substituents. nih.gov This approach allows for systematic structural modifications to explore structure-activity relationships. For instance, coupling a bromo-dihydropyrazinone with different arylboronic acids can generate a library of compounds with diverse aromatic substitutions. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with nitrogen-rich heterocycles which can sometimes inhibit catalyst activity. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on Heterocycles This table illustrates the general applicability of the reaction to nitrogen-containing rings, analogous to the dihydropyrazinone core.

| Heterocyclic Halide | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) |

| 3-Chloroindazole | Phenylboronic acid | SPhos/Pd(OAc)₂ | 3-Phenylindazole | High |

| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | XPhos/Pd₂ (dba)₃ | 2-(4-Methoxyphenyl)benzimidazole | Good |

| ortho-Bromoaniline | Various aryl/alkyl boronic esters | CataXCium A Pd G3 | Substituted ortho-anilines | Good to Excellent nih.gov |

Functionalization at Amino, Methyl, and Other Ring Positions

Functionalization of the existing substituents and ring positions of the this compound scaffold offers a direct route to novel derivatives.

Amino Group Functionalization: The exocyclic amino group is a prime site for modification. Standard N-alkylation or N-arylation reactions can introduce a wide variety of substituents. Acylation with acid chlorides or anhydrides can yield the corresponding amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Methyl Group Functionalization: The N-methyl group is generally stable. However, functionalization of the carbon atoms on the pyrazinone ring is a viable strategy. For related heterocyclic systems, methods like enantioselective lithiation followed by reaction with an electrophile have been used to introduce substituents at specific ring positions. nih.govresearchgate.net

Ring Position Functionalization: Direct C-H functionalization is an emerging area that could be applied to the dihydropyrazinone ring. This approach avoids the need for pre-functionalized halogenated substrates and offers a more atom-economical route to new derivatives.

Development of Spiro-Fused Dihydropyrazinone Systems

Spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The development of spiro-fused dihydropyrazinone systems involves constructing a new ring that shares a single atom with the dihydropyrazinone core.

One established approach is through multi-component reactions. For example, a three-component reaction using amino acids, ketones, and isocyanides has been successfully employed to generate novel spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. nih.govresearchgate.net This methodology could be adapted to create spiro-dihydropyrazinone derivatives. The reaction involves the initial formation of an intermediate that then undergoes intramolecular cyclization to yield the spirocyclic product. The diversity of the final products can be easily achieved by varying the starting materials. nih.govresearchgate.net Another strategy involves the reaction of isatins with various substrates to create spiro[dihydropyridine-oxindoles], demonstrating the feasibility of building complex spiro systems from heterocyclic precursors. beilstein-journals.org

Table 2: Examples of Spiro-Heterocycle Synthesis via Multi-Component Reactions

| Component 1 | Component 2 | Component 3 | Spirocyclic Product | Key Feature |

| Amino Acid | Ketone | Isocyanide | Spiro-2,6-dioxopyrazine nih.govresearchgate.net | Library-friendly approach |

| Arylamine | Isatin | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] beilstein-journals.org | Forms novel fused systems |

Stereoselective and Asymmetric Synthesis of Dihydropyrazinone-based Compounds

Controlling the stereochemistry of dihydropyrazinone-based compounds is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.

Chiral auxiliaries are commonly employed to induce stereoselectivity in synthetic transformations. In the context of dihydropyrazinones, which are related to diketopiperazines, chiral templates derived from amino acids are particularly effective. A well-established method is the Schöllkopf-Hartwig-Sartori approach, which utilizes a bislactim ether derived from a chiral diketopiperazine (e.g., from L-valine).

The process involves the stereoselective alkylation of a chiral dihydropyrazinone enolate. The existing stereocenter on the template, often derived from an amino acid like valine, directs the approach of the electrophile from the less sterically hindered face, leading to high diastereoselectivity. Subsequent hydrolysis of the resulting product cleaves the auxiliary and yields the desired α-amino acid in high enantiomeric excess. nih.govrsc.orgst-andrews.ac.uk

The synthesis of quaternary α-amino acids, which contain a fully substituted α-carbon, is a significant challenge in organic synthesis. Dihydropyrazinone templates provide an elegant solution to this problem.

Starting with a chiral dihydropyrazinone precursor, such as (S)-N(1)-methyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one, sequential enolate alkylations can be performed. nih.govrsc.orgst-andrews.ac.uk The first alkylation proceeds with high diastereoselectivity, introducing the first substituent at the α-position. A second, different alkylating agent can then be used to introduce the second substituent, again with excellent stereocontrol, to form the quaternary center. This sequential alkylation strategy has been shown to proceed with excellent levels of diastereoselectivity (>90% de). nih.govrsc.orgst-andrews.ac.uk After the two alkyl groups have been installed, deprotection and hydrolysis of the dihydropyrazinone template releases the free quaternary α-amino acid with high enantiomeric excess (>98% ee). nih.govrsc.orgst-andrews.ac.uk

Table 3: Diastereoselective Synthesis of a Quaternary α-Amino Acid

| Step | Reagents | Intermediate/Product | Diastereomeric Excess (de) |

| 1. First Alkylation | (S)-N(1)-methyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one, Base (e.g., n-BuLi), Alkyl Halide (R¹-X) | Mono-alkylated dihydropyrazinone | >90% nih.govrsc.org |

| 2. Second Alkylation | Base (e.g., n-BuLi), Alkyl Halide (R²-X) | Di-alkylated (quaternary) dihydropyrazinone | >90% nih.govrsc.org |

| 3. Hydrolysis | Acid (e.g., HCl) | Quaternary α-amino acid | Product obtained with >98% ee nih.govrsc.org |

Exploration of Advanced Academic Applications and Chemical Biology Insights Non Clinical

Dihydropyrazinone Scaffolds in Inhibitor Design and Structure-Activity Relationship (SAR) Studies

The inherent structural characteristics of the dihydropyrazinone scaffold, including its hydrogen bonding capabilities, conformational pre-organization, and opportunities for diverse substitution, make it an attractive framework for the design of enzyme inhibitors. Researchers have leveraged this scaffold to develop potent and selective inhibitors for a range of therapeutic targets, elucidating key structure-activity relationships (SAR) that guide further drug discovery efforts.

Mechanistic Studies of Enzyme Binding

The dihydropyrazinone scaffold has been instrumental in the development of inhibitors targeting various enzymes, with mechanistic studies revealing key binding interactions.

Nek2 Kinase: The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase crucial for cell cycle regulation, and its overactivity is implicated in tumorigenesis. nih.gov While specific studies on 3-Amino-1-methyl-1,2-dihydropyrazin-2-one are not prevalent, related aminopyrazine scaffolds have been investigated as Nek2 inhibitors. These inhibitors have been shown to bind to the active conformation of the kinase. nih.gov For instance, a bifunctional inhibitor has been developed that not only catalytically inhibits Nek2 but also induces its proteasomal degradation. nih.gov This dual mechanism provides a promising therapeutic strategy for cancers like diffuse large B-cell lymphoma (DLBCL) where Nek2 is highly expressed. nih.gov Further studies have shown that inhibiting Nek2 can enhance the sensitivity of gastric cancer cells to ferroptosis by regulating the expression of HMOX1 through the Keap1/Nrf2 signaling pathway. nih.gov

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a key enzyme in the viral life cycle and a major target for antiretroviral drugs. mdpi.com While direct studies of this compound as an HIV-1 RT inhibitor are limited, the general mechanisms of both nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs) are well-characterized. nih.govnih.gov NNRTIs bind to an allosteric pocket of the enzyme, inducing conformational changes that inhibit its function. nih.govmdpi.com The development of novel scaffolds that can bind to this site with high affinity and a high barrier to resistance is an ongoing area of research.

NS3 Protease: The Hepatitis C virus (HCV) NS3 protease is essential for viral replication and a validated target for antiviral therapy. nih.govmcgill.ca Macrocyclic inhibitors incorporating peptidomimetic scaffolds have shown significant potency against the NS3/4A protease. mcgill.canih.gov Rational drug design has led to the development of potent inhibitors that can overcome resistance mutations. nih.gov These inhibitors often target invariant regions of the enzyme and incorporate flexibility to accommodate variability in the binding pocket. nih.gov

Influenza A Polymerase PB2 Subunit: The PB2 subunit of the influenza A virus RNA polymerase is involved in "cap-snatching," a process essential for viral transcription. patsnap.comnih.govnih.gov Inhibitors of the PB2 cap-binding domain prevent the binding of the host cell's 7-methyl GTP, thereby halting viral RNA synthesis. nih.govnih.gov The design of potent PB2 inhibitors often involves creating molecules that can form key hydrogen bonds and hydrophobic interactions within the cap-binding pocket. nih.govnih.gov

Ligand Efficiency and Binding Interactions

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a ligand per heavy atom, providing a measure of the quality of binding. core.ac.uknih.govastx.com The dihydropyrazinone scaffold, due to its relatively low molecular weight and potential for high-affinity interactions, can be a starting point for developing compounds with favorable LE.

The binding interactions of dihydropyrazinone-based inhibitors are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amide and amino functionalities of the core structure can act as hydrogen bond donors and acceptors, while substituents on the ring can be tailored to engage with specific pockets in the target enzyme.

| Enzyme Target | Scaffold Type | Key Binding Interactions | Reference |

|---|---|---|---|

| Nek2 Kinase | Aminopyrazine | Hydrogen bonding with the hinge region, hydrophobic interactions. | nih.gov |

| HIV-1 Reverse Transcriptase (NNRTI Pocket) | Various Heterocycles | Primarily hydrophobic interactions within a non-polar pocket. | nih.gov |

| HCV NS3 Protease | Macrocyclic Peptidomimetics | Extensive hydrogen bonding network and hydrophobic contacts within the active site. | mcgill.canih.gov |

| Influenza A PB2 Subunit | Various Heterocycles | Hydrogen bonds with key residues (e.g., Glu361, Lys376) and hydrophobic stacking interactions. | nih.govnih.gov |

Rational Design Principles for Dihydropyrazinone-based Biologically Active Molecules

The rational design of inhibitors based on the dihydropyrazinone scaffold follows several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com

Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme, medicinal chemists can design dihydropyrazinone derivatives with substituents that complement the shape and chemical environment of the active site. mdpi.com This approach has been successfully applied to the design of inhibitors for a variety of enzymes. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): The dihydropyrazinone core can be considered a molecular fragment that can be elaborated upon to develop more potent and larger molecules. By identifying low-molecular-weight fragments that bind to the target, these can be grown or linked to create lead compounds with improved affinity and drug-like properties.

Scaffold Hopping: This strategy involves replacing the central core of a known inhibitor with a different scaffold, such as a dihydropyrazinone, while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability or better ADME (absorption, distribution, metabolism, and excretion) profiles.

Privileged Scaffolds: The dihydropyrazinone motif can be considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification.

Use as Intermediates in the Synthesis of Complex Organic Molecules

Beyond its direct application in inhibitor design, this compound and related dihydropyrazinones serve as valuable synthetic intermediates for the construction of more complex nitrogen-containing heterocycles and peptidomimetics.

Precursors to Other Nitrogen-Containing Heterocycles

The dihydropyrazinone ring system can be chemically manipulated to yield a variety of other heterocyclic structures.

Pyrazinones: Dihydropyrazinones can be oxidized to the corresponding aromatic pyrazinones. rsc.org Pyrazinones are themselves a class of biologically active compounds found in numerous natural products. nih.gov The synthesis of pyrazinones often involves the condensation of α-amino amides with 1,2-dicarbonyl compounds, which can proceed through a dihydropyrazinone intermediate. nih.gov

Piperazinones: Reduction of the dihydropyrazinone ring can afford piperazinones, which are six-membered saturated heterocycles containing two nitrogen atoms and a carbonyl group. acs.orgresearchgate.netgoogle.comnih.gov Piperazinones are common structural motifs in a number of approved drugs. mdpi.com

Triazolopyrazines: The dihydropyrazine (B8608421) core can also serve as a precursor for the synthesis of fused heterocyclic systems such as triazolopyrazines. For example, amino acids can be used as starting materials to generate substituted dihydropyrazines, which can then undergo further reactions to form dihydro nih.govnih.govnih.govtriazolo[1,5-a]pyrazines. rsc.org

| Starting Material | Reaction Type | Product Heterocycle | Reference |

|---|---|---|---|

| Dihydropyrazinone | Oxidation | Pyrazinone | rsc.org |

| Dihydropyrazinone | Reduction | Piperazinone | acs.org |

| Substituted Dihydropyrazine | Cyclization/Rearrangement | Triazolopyrazine | rsc.org |

Role in Peptidomimetic Chemistry and Conformational Restriction

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govnih.govmdpi.com The dihydropyrazinone scaffold can be incorporated into peptidomimetic designs to introduce conformational constraints and to serve as a surrogate for peptide bonds.

By rigidifying the backbone of a peptide-like molecule, the dihydropyrazinone unit can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. nih.govmdpi.com The substituents on the dihydropyrazinone ring can be chosen to mimic the side chains of natural amino acids, allowing for the systematic exploration of SAR. The use of heterocyclic scaffolds like piperazine (B1678402) and pyrazine (B50134) derivatives is a common strategy in the design of peptidomimetics that target protein-protein interactions. nih.gov

Catalysis and Reaction Development Utilizing Dihydropyrazinone Systems

The exploration of dihydropyrazinone systems, including this compound, as catalysts in organic synthesis is an emerging area of interest. While direct applications of this specific compound in catalysis are not yet widely documented in peer-reviewed literature, the structural motifs present in dihydropyrazinones suggest a potential for catalytic activity. This potential can be understood by drawing parallels with structurally related heterocyclic systems, such as dihydropyridines, which have been extensively studied as catalysts.

Dihydropyrazinones possess several features that could be advantageous in a catalytic context. The presence of multiple nitrogen atoms and a carbonyl group provides potential sites for coordination with metal centers or for hydrogen bonding interactions, which are crucial for the activation of substrates in many catalytic cycles. The dihydropyrazine core is electron-rich, which could enable its participation in single-electron transfer (SET) processes, similar to the well-established reactivity of Hantzsch esters (a class of dihydropyridines) in photoredox catalysis.

Furthermore, the chiral environment that can be established around a substituted dihydropyrazinone scaffold makes these compounds intriguing candidates for asymmetric catalysis. The development of chiral organocatalysts for enantioselective transformations is a significant focus in modern organic chemistry. While the application of dihydropyrazinones as organocatalysts is still a nascent field, the principles of organocatalysis suggest that appropriately functionalized dihydropyrazinones could act as Brønsted bases, Brønsted acids, or nucleophilic catalysts.

Future research in this area could focus on the design and synthesis of novel dihydropyrazinone derivatives with tailored electronic and steric properties to optimize their catalytic performance. The investigation of their efficacy in a range of organic transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, will be crucial in unlocking their full potential as a new class of catalysts.

Insights from Maillard Reaction Chemistry: Formation of Pyrazines from Dihydropyrazinone Intermediates

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the development of characteristic flavors and aromas in cooked foods. Within the complex network of reactions that constitute the Maillard pathway, dihydropyrazinone-like intermediates play a pivotal role in the formation of pyrazines, a class of volatile compounds known for their roasted, nutty, and toasted aromas.

The formation of pyrazines via the Maillard reaction is initiated by the condensation of α-dicarbonyl compounds, which are degradation products of sugars, with amino compounds. This leads to the formation of α-aminocarbonyl intermediates. Two of these α-aminocarbonyl molecules can then condense to form a dihydropyrazine intermediate. researchgate.net This dihydropyrazine is not stable and readily undergoes oxidation to the corresponding aromatic pyrazine.

The substitution pattern of the resulting pyrazines is determined by the structure of the initial α-dicarbonyl and amino acid reactants. For instance, the reaction of different amino acids with 2-oxopropanal (a common α-dicarbonyl) leads to a variety of pyrazines. acs.orgnih.gov While 2,5-dimethylpyrazine (B89654) is often the most abundant pyrazine formed and its formation does not involve the amino acid side chain, other less abundant but organoleptically important pyrazines are formed through the incorporation of Strecker aldehydes (derived from the amino acids) or through aldol (B89426) condensation products reacting with the dihydropyrazine intermediate. researchgate.netacs.orgnih.gov

Studies on model systems have provided significant insights into these formation pathways. For example, the reaction of dipeptides with glucose has been shown to produce a greater variety and quantity of pyrazines compared to free amino acids, highlighting the influence of the peptide structure on the reaction outcome. nih.govresearchgate.netnih.gov The specific amino acid sequence in peptides can also influence the types and amounts of pyrazines produced. nih.govresearchgate.net

The table below summarizes the formation of various pyrazines from dihydropyrazine intermediates in different Maillard reaction model systems.

Table 1: Formation of Pyrazines from Dihydropyrazine Intermediates in Maillard Reaction Model Systems

| Model System Components | Major Pyrazines Formed | Reference |

| 20 different amino acids + 1,3-dihydroxyacetone (B48652) (precursor to 2-oxopropanal) | 2,5-Dimethylpyrazine, other substituted pyrazines from Strecker aldehydes | acs.orgnih.gov |

| Lysine-containing dipeptides + Glucose | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | nih.govresearchgate.net |

| Dipeptides + Glucose, Methylglyoxal, or Glyoxal | Unsubstituted pyrazine, 2,5(6)-Dimethylpyrazine, Trimethylpyrazine | nih.gov |

| Dipeptides + Glucose | Higher production of various pyrazines compared to free amino acids | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

The synthesis of the pyrazinone core, a structural feature of 3-Amino-1-methyl-1,2-dihydropyrazin-2-one, has been a subject of extensive study. Methodologies for constructing these heterocyclic systems often rely on the use of acyclic precursors, particularly those derived from α-amino acids. acs.orgresearchgate.net A review of synthetic strategies highlights various pathways, including the dimerization of α-amino aldehydes followed by air oxidation, which represents a biomimetically inspired approach. mdpi.com

Advancements in the synthesis of related complex structures, such as dihydropyrrolo[1,2-a]pyrazinones, have been systematically organized based on the strategy for scaffold construction. mdpi.com These strategies include fusing a pyrazinone to an existing pyrrole (B145914) ring and employing multicomponent reactions (MCRs). mdpi.com MCRs are increasingly recognized as a powerful tool in heterocyclic chemistry for their efficiency, time savings, and the complexity they generate in a single step. nih.gov The development of these advanced synthetic methods is crucial for producing a wide array of dihydropyrazinone derivatives for further study.

| Synthetic Strategy | Key Features | Starting Materials (Examples) | Reference |

| From Acyclic Precursors | A common and flexible approach to the core pyrazinone ring. | α-amino acid derivatives | acs.orgresearchgate.net |

| Biomimetic Synthesis | Involves homodimerization of α-amino aldehydes and subsequent air oxidation. | Cbz-protected α-amino aldehydes | mdpi.com |

| Multicomponent Reactions (MCRs) | Efficiently combines three or more reactants in a single step to build complex molecules. | Aldehydes, urea, ethyl acetoacetate (B1235776) (for related dihydropyrimidinones) | nih.gov |

| Sequential Reactions | Stepwise construction, such as the reaction of 2-indolylmethyl acetates with α-amino acids for fused systems. | 2-indolylmethyl acetates, α-amino acid methyl esters | nih.govrsc.org |

Emerging Avenues in Dihydropyrazinone Chemistry

Dihydropyrazinones and their parent pyrazinone scaffolds are gaining significant attention as an emerging class of signaling molecules, particularly in microbiology. acs.org Research has identified these compounds as crucial factors in bacterial communication and virulence. acs.orgnih.gov For instance, pyrazinones are known to control biofilm formation in Vibrio cholerae and regulate virulence in Staphylococcus aureus. acs.orgnih.gov This discovery opens a significant new avenue for chemical research, focusing on the ecological roles of these molecules and their mechanisms of action in microbial communities. acs.org The pyrazine (B50134) heterocycle is a platform of significant interest for drug discovery and chemical biology, suggesting that derivatives like this compound could be valuable tools in these fields. mdpi.com

Potential for Novel Synthetic Methodologies and Diversification Strategies

The future of dihydropyrazinone synthesis lies in the development of more efficient and versatile methodologies. There is significant potential for creating novel domino (or cascade) reactions, which allow for the formation of multiple chemical bonds in a single, uninterrupted sequence. nih.gov Such processes, especially those that are metal-free, are highly desirable for their elegance and environmental friendliness. nih.gov

A primary goal for synthetic chemists is to broaden the possible substitution patterns on the dihydropyrazinone ring, which will inevitably lead to novel compounds with unique properties. mdpi.com Multicomponent reactions (MCRs) are expected to be a superior tool for this diversity-oriented synthesis, offering a pathway to generate complex heterocyclic compounds from simple, readily available starting materials. nih.govnih.govbohrium.com The development of new MCRs tailored for dihydropyrazinone synthesis is a promising area for future research.

| Future Synthetic Approach | Potential Advantages | Related Research Area |

| Novel Domino Reactions | High efficiency, step economy, formation of complex structures from simple precursors. | Synthesis of 2-aminopyrroles nih.gov |

| Advanced Multicomponent Reactions | Generation of molecular diversity, atom economy, reduced synthesis time. | Synthesis of 1,4-dihydropyridines bohrium.com |

| Metal-Free Methodologies | Avoidance of toxic and expensive metal catalysts, environmentally benign. | Domino synthesis of 2-aminopyrroles nih.gov |

Future Directions in Theoretical and Mechanistic Studies of Dihydropyrazinones

Alongside synthetic advancements, theoretical and mechanistic studies are crucial for a deeper understanding of dihydropyrazinones. Computational methods, such as density functional theory (DFT), are powerful tools for exploring the properties of pyrazine-containing compounds. researchgate.net Future theoretical studies on this compound could predict its electronic structure, stability, and reactivity, guiding experimental work. Such computational explorations have been used to evaluate related polynitrobenzo/heteroaryl pyrazines as potential high-energy-density materials. researchgate.net

Mechanistic investigations into both the synthesis and biological production of pyrazinones are ongoing and represent a key future direction. Recent studies have begun to unravel novel biosynthetic routes, identifying key intermediates such as dipeptide aldehydes. acs.org Further research is needed to fully elucidate these pathways and to understand the regioselectivity and mechanisms of synthetic reactions that form the dihydropyrazinone core. researchgate.net

Prospects for Advanced Applications in Chemical Biology and Material Science (Non-Clinical)

The unique properties of the dihydropyrazinone scaffold present opportunities for advanced, non-clinical applications.

Chemical Biology: The role of pyrazinones as bacterial signaling molecules makes them prime candidates for the development of new chemical biology tools. acs.orgnih.gov Derivatives of this compound could be developed into chemical probes to study, visualize, or inhibit quorum sensing and biofilm formation in bacteria. acs.org By modifying the core structure with reporter tags or photo-reactive groups, such as diazirines used in photoaffinity labeling, researchers could create powerful tools to investigate complex biological interactions in real-time. mdpi.com

Material Science: While applications in material science are more speculative, the pyrazine nucleus is being explored in niche areas. Computational studies on related polynitrobenzo/heteroaryl pyrazines suggest their potential as high-energy-density materials. researchgate.net Future research could explore whether the dihydropyrazinone scaffold, with appropriate functionalization, could be incorporated into novel polymers or functional materials. The inherent properties of nitrogen-containing heterocycles, including their polarity and potential for hydrogen bonding, make them interesting building blocks for materials with tailored electronic or physical properties. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 3-amino-1-methyl-1,2-dihydropyrazin-2-one to improve yield and purity?

Methodological Answer : Synthesis optimization often involves selecting appropriate precursors and reaction conditions. For heterocyclic systems like pyrazinones, condensation reactions between aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) are common . Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., NaHSO₄ in ethanol-water mixtures) can accelerate cyclization .

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require monitoring to avoid side products .

- Purification : Chromatography (e.g., silica gel with petroleum ether/ethyl acetate) or recrystallization improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and tautomeric forms. For example, NH protons in dihydropyrazinones typically appear as broad singlets (δ 8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

- IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) validate functional groups .

Q. How can researchers screen the biological activity of this compound in preclinical models?

Methodological Answer :

- In vitro assays : Test for receptor binding (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays .

- Cell-based models : Evaluate cytotoxicity (via MTT assay) and metabolic stability (e.g., liver microsomes) .

- Pharmacokinetics : Deuterated analogs (e.g., deuterium at methyl groups) can track metabolic pathways via LC-MS .

Advanced Research Questions

Q. How do degradation pathways of this compound under varying pH and temperature conditions affect its stability?

Methodological Answer : Stability studies require:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .

- HPLC analysis : Monitor degradation products (e.g., ring-opened amines or oxidized derivatives) using C18 columns and UV detection .

- Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Q. What computational strategies are used to predict the tautomeric equilibrium and electronic properties of this compound?

Methodological Answer :

- DFT studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate tautomer energies (e.g., 1,2-dihydro vs. aromatic forms) .

- NBO analysis : Evaluate hyperconjugation effects (e.g., lone pairs on NH₂ stabilizing the dihydro form) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer :

- Chiral auxiliaries : Use enantiopure amines or alcohols to induce asymmetry during cyclization .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Cu(OAc)₂) with chiral ligands (e.g., BINAP) .

- Chromatographic resolution : Separate enantiomers using chiral stationary phases (e.g., 3-aminopropyl silica gel) .

Q. How do researchers resolve contradictions in reported biological data for structurally related pyrazinones?

Methodological Answer :

- Meta-analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) or cell lines .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate key pharmacophores .

- Orthogonal validation : Confirm activity using multiple assays (e.g., enzymatic inhibition and whole-cell models) .

Q. What strategies are effective in impurity profiling during large-scale synthesis?

Methodological Answer :

- HPLC-MS/MS : Identify trace impurities (e.g., unreacted intermediates or dimeric byproducts) .

- Reference standards : Use certified materials (e.g., Imp. B or C in pharmaceutical guidelines) for quantification .

- Process analytical technology (PAT) : Implement real-time monitoring via in-line spectroscopy to control critical quality attributes .

Methodological Considerations

Q. Designing experiments to study the compound’s photostability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.